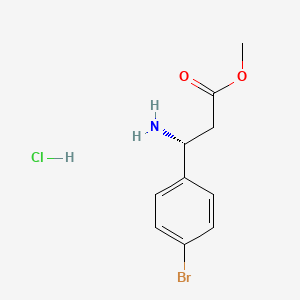
methyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. It’s difficult to provide a detailed analysis without specific information .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research by Werbel et al. (1986) on the synthesis of tebuquine and related compounds, derived from substituted 1-phenyl-2-propanones, reveals significant antimalarial potency against Plasmodium berghei in mice, including resistant strains and activity in primate models. These findings underscore the compound's potential as a precursor in developing antimalarial drugs (Werbel et al., 1986).
Enantioseparation and Synthesis
Shiraiwa et al. (2006) discuss the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions, highlighting the compound's role in synthesizing chiral molecules with potential pharmaceutical applications (Shiraiwa et al., 2006).
Antidepressive Activity
Tao Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities in mice, illustrating the compound's contribution to developing new antidepressant agents (Tao Yuan, 2012).
Antimicrobial Activity
Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids that showed good antimicrobial activity, indicating the usefulness of such compounds in antimicrobial research (Mickevičienė et al., 2015).
Asymmetric Biocatalysis
Li et al. (2013) investigated the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6, demonstrating the compound's potential in synthesizing enantiopure pharmaceutical intermediates with significant pharmaceutical implications (Li et al., 2013).
Wirkmechanismus
Target of Action
It has been identified as a preferred enantiomeric form for the construction of novel β-amino acid derivatives as inhibitors of cathepsin .
Mode of Action
It’s known that β-amino acid derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or hydrogen bonds with key amino acids in the target protein .
Biochemical Pathways
Given its potential role as a cathepsin inhibitor, it may be involved in pathways related to protein degradation and turnover .
Result of Action
As a potential cathepsin inhibitor, it could prevent the breakdown of proteins within cells, potentially affecting a variety of cellular processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKCKSYKCXPGO-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


